N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide
Description
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE is a complex organic compound featuring a thiazolo[5,4-b]pyridine core. This structure is significant due to its presence in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H17N3OS/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)16-20-14-9-5-10-18-17(14)22-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21) |
InChI Key |
DTAOPDRHQMQNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functionalization. One common method includes the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions . The reaction conditions often involve the use of ethanol and triethylamine as solvents and bases, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking its activity . This inhibition can lead to various downstream effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Thiazolo[4,5-b]pyridines: These are closely related and often studied for their pharmacological properties.
Thiazolopyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of pyridine.
Uniqueness
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
